5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole
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Overview
Description
5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both a piperidine and a benzodiazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, and the benzodiazole ring, a fused bicyclic structure containing nitrogen atoms, contributes to its unique chemical properties and reactivity.
Scientific Research Applications
5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound can be used in the development of materials with specific properties, such as polymers and dyes.
Future Directions
The future directions for research on “5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole” could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in fluorinated and chlorinated compounds in medicinal chemistry , this compound could be of interest for future studies.
Mechanism of Action
Target of Action
It is known that piperidine derivatives, which include this compound, are present in more than twenty classes of pharmaceuticals . They play a significant role in drug design and have various targets depending on the specific derivative .
Mode of Action
Piperidine derivatives are known to interact with their targets through various intra- and intermolecular reactions . For instance, one mechanism includes two iridium(III)-catalyzed sequential cascades of hydroxyl oxidation, amination, and imine reduction by hydrogen transfer via a metal catalyst .
Biochemical Pathways
Piperidine derivatives are known to affect various biochemical pathways depending on their specific structure and target .
Pharmacokinetics
Piperidine derivatives are widely used in drug design, suggesting they generally have favorable pharmacokinetic properties .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
Action Environment
The action of piperidine derivatives can be influenced by various factors, including the specific biological environment and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole typically involves the formation of the benzodiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring. Subsequently, the piperidine ring can be introduced through nucleophilic substitution reactions.
For example, the condensation of 2-aminobenzonitrile with chloroacetyl chloride can form an intermediate, which upon cyclization yields the benzodiazole ring. The piperidine ring can then be introduced by reacting the intermediate with piperidine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of catalysts and solvents that enhance reaction rates and selectivity can be employed to improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atoms in the benzodiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups at the chlorine position.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-2-yl)-1H-benzodiazole: Lacks the chlorine substituent, which may affect its reactivity and binding properties.
5-chloro-1H-benzodiazole: Lacks the piperidine ring, which may reduce its biological activity.
2-(piperidin-2-yl)-1H-indazole: Contains an indazole ring instead of a benzodiazole ring, which may alter its chemical and biological properties.
Uniqueness
5-chloro-2-(piperidin-2-yl)-1H-1,3-benzodiazole is unique due to the presence of both the piperidine and benzodiazole rings, which confer distinct chemical reactivity and potential biological activity
Properties
IUPAC Name |
6-chloro-2-piperidin-2-yl-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h4-5,7,10,14H,1-3,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAVCCNOWLMUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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